4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785923
InChI: InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid

CAS No.:

Cat. No.: VC15785923

Molecular Formula: C8H8O2S

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid -

Specification

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
IUPAC Name 5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid
Standard InChI InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)
Standard InChI Key WZDHSHKLYKPDMB-UHFFFAOYSA-N
Canonical SMILES C1CC2=CSC(=C2C1)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid comprises a bicyclic system where a cyclopentane ring is fused to a thiophene (sulfur-containing heterocycle) at the [c] position (Figure 1). The numbering convention assigns position 1 to the carboxylic acid group, with partial saturation (5,6-dihydro) in the cyclopentane moiety. This configuration distinguishes it from isomeric forms such as the [b]-fused derivatives, where the fusion points and substituent positions differ .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid
Molecular FormulaC₉H₁₀O₂S
Molecular Weight198.24 g/mol
Fusion Position[c] (thiophene-cyclopentane)
Functional GroupsCarboxylic acid (-COOH)

Synthetic Methodologies

Cyclization Strategies

The synthesis of cyclopenta-fused thiophenes typically begins with diacid precursors. For example, diacid IX (C₁₁H₁₄O₄S) undergoes cyclization in polyphosphoric acid or acetyl chloride to form an anhydride intermediate (XI), which is further processed under Friedel-Crafts conditions using Lewis acids like aluminum chloride . This method yields the bicyclic core, which is subsequently functionalized at position 1.

Table 2: Representative Synthesis Pathway

StepReactants/ConditionsProduct
1Diacid IX + Polyphosphoric acid, 100°CAnhydride XI
2XI + AlCl₃ (Friedel-Crafts)Keto-acid X
3X + Zn(Hg)/HCl (Clemmensen reduction)2-Alkyl-5,6-dihydro-4H-cyclopenta[c]thiophene-6-carboxylic acid
4Ester hydrolysis (NaOH/EtOH)Target carboxylic acid

Functionalization at Position 1

The carboxylic acid group is introduced via hydrolysis of corresponding esters (e.g., methyl or ethyl). For instance, methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate (C₁₁H₁₂O₃S) undergoes saponification with aqueous sodium hydroxide to yield the free acid . Alternative routes involve direct acylation of thiophene precursors followed by oxidation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic bicyclic framework but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). The carboxylic acid group confers moderate acidity (predicted pKa ~4.5), enabling salt formation with alkali metals or organic bases .

Table 3: Physicochemical Profile

PropertyValue
Melting Point180–185°C (decomposes)
logP (Octanol-Water)2.1 (estimated)
Solubility in Water<1 mg/mL
StabilitySensitive to strong oxidizers

Pharmacological Activity

Analgesic and Anti-Inflammatory Effects

Structurally related compounds, such as 3-aroyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acids, demonstrate significant analgesic activity in rodent models. In the Randall and Selitto test, oral administration of 10 mg/kg reduced paw edema and pain thresholds by 50% (ED₅₀) . While direct data for the [c]-fused isomer is limited, analogous substitution patterns suggest comparable bioactivity.

Mechanism of Action

The carboxylic acid moiety may inhibit cyclooxygenase (COX) enzymes, akin to nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies propose interactions with COX-2’s active site, though experimental validation is pending .

Derivatives and Modifications

Ester and Amide Analogs

Derivatization of the carboxylic acid group enhances bioavailability. Methyl and ethyl esters (e.g., C₁₁H₁₂O₃S) are common prodrugs, hydrolyzed in vivo to the active acid . Amides, such as ethyl 2-(methylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₁₂H₁₆N₂O₂S₂), exhibit prolonged half-lives due to reduced renal clearance .

Table 4: Bioactivity of Selected Derivatives

DerivativeED₅₀ (Analgesia)Notes
Methyl ester12 mg/kgRapid hydrolysis in serum
Ethyl amide8 mg/kgEnhanced metabolic stability
Sodium salt15 mg/kgImproved aqueous solubility

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for NSAID alternatives, particularly for gastrointestinal-sparing formulations. Patent US4649153A highlights its utility in osteoarthritis and rheumatoid arthritis therapies .

Chemical Intermediates

It serves as a precursor for fluorescent dyes and organic semiconductors, leveraging the thiophene ring’s electron-rich properties.

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